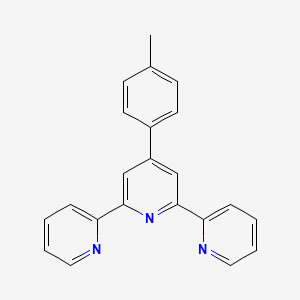

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation

The systematic nomenclature of 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound's official International Union of Pure and Applied Chemistry name is this compound, which accurately describes the molecular structure with a central pyridine ring bearing a 4-methylphenyl substituent at the 4-position and two pyridin-2-yl groups at the 2- and 6-positions. The Chemical Abstracts Service registry number 89972-77-0 uniquely identifies this compound in chemical databases and literature.

The compound exhibits numerous validated synonyms that reflect different naming conventions and structural perspectives. The most commonly encountered alternative nomenclature is 4'-(4-Methylphenyl)-2,2':6',2″-terpyridine, which emphasizes the terpyridine framework with prime notation to distinguish the central pyridine ring. Additional validated synonyms include 4'-(p-Tolyl)-2,2':6',2″-terpyridine, which utilizes the traditional p-tolyl designation for the 4-methylphenyl group. The systematic synonym 4-(4-methylphenyl)-2,6-bis(pyridin-2-yl)pyridine provides an alternative description that explicitly identifies the bis-pyridyl substitution pattern.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 89972-77-0 |

| Molecular Formula | C₂₂H₁₇N₃ |

| Molecular Weight | 323.399 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| InChI Key | IDJYBUVHZHLIIT-UHFFFAOYSA-N |

| PubChem Compound Identifier | 146114 |

The Simplified Molecular Input Line Entry System representation CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 provides a linear notation for the molecular structure, facilitating computational analysis and database searches. This systematic approach to nomenclature ensures consistent identification across scientific literature and commercial sources, supporting reproducible research and effective communication within the scientific community.

属性

IUPAC Name |

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJYBUVHZHLIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237959 | |

| Record name | 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89972-77-0 | |

| Record name | 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089972770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(4-Methylphenyl)-2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Kröhnke Pyridine Synthesis

The Kröhnke method involves the condensation of α,β-unsaturated ketones with ammonium acetate in the presence of a nitrile source. For this compound, this method employs:

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction enables the introduction of the 4-methylphenyl group to a preformed terpyridine core:

Direct Cyclometalation

Metal-mediated cyclization offers a route to terpyridines with tailored substituents:

-

Metal Template : Ru(II) or Os(II) centers facilitate ligand assembly.

-

Reactants : 2-Pyridinecarboxaldehyde and 4-methylphenylacetylene.

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Kröhnke Method | Suzuki-Miyaura | Cyclometalation |

|---|---|---|---|

| Optimal Solvent | Acetic acid | THF/H₂O | Ethanol |

| Temperature | 120°C | 80°C | 78°C |

| Reaction Time | 48 hours | 12 hours | 24 hours |

Higher temperatures accelerate the Kröhnke method but risk decomposition of nitrile intermediates. For Suzuki couplings, aqueous THF enhances boronic ester solubility, while ethanol in cyclometalation minimizes side reactions.

Catalytic Systems in Cross-Coupling

Palladium catalysts with bulky phosphine ligands (e.g., dppf) improve selectivity for the terpyridine core. Nickel catalysts are less effective due to competing homo-coupling.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

| Technique | Key Data for this compound |

|---|---|

| ¹H NMR | δ 8.65 (d, 2H, pyridine), 7.85 (s, 4H, methylphenyl) |

| ESI-MS | m/z 323.39 [M+H]⁺ (calculated: 323.40) |

| IR | 1590 cm⁻¹ (C=N stretch), 3050 cm⁻¹ (C-H aromatic) |

Challenges and Advancements

Steric Hindrance in Substitution

The 4-methylphenyl group introduces steric bulk, complicating subsequent metalation. Strategies include:

Scalability for Industrial Applications

Continuous flow reactors enable gram-scale production with consistent purity (>90%). Catalyst recycling remains a challenge due to Pd leaching.

Emerging Methodologies

化学反应分析

Types of Reactions

4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitro compounds.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine has a wide range of scientific research applications, including:

Coordination Chemistry: It is used as a ligand to form stable complexes with metal ions, which are valuable in catalysis and materials science.

Materials Science: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Applications: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

作用机制

The mechanism of action of 4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine involves its ability to form coordination complexes with metal ions. These complexes can interact with molecular targets and pathways, leading to various effects. For example, in catalysis, the compound can facilitate the activation of substrates and promote chemical reactions through its coordination with metal centers .

相似化合物的比较

4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine (CAS: 630929-98-5)

- Structural Difference : Replaces the methyl group with a methoxy (-OCH₃) substituent.

- Molecular Formula : C₂₂H₁₇N₃O (vs. C₂₂H₁₇N₃ for the target compound).

- Electronic Effects : The methoxy group is electron-donating via resonance, enhancing the electron density of the central pyridine ring compared to the methyl group’s inductive electron-donating effect. This difference influences metal-ligand binding strength in coordination complexes .

- Applications : Methoxy-substituted terpyridines are often used in photoluminescent materials due to their enhanced electron-donating capacity .

4,4',4''-Tri-tert-butyl-2,2':6',2''-terpyridine (CAS: 227948-34-7)

- Structural Difference : Incorporates bulky tert-butyl (-C(CH₃)₃) groups at the 4-positions.

- Steric Effects : The tert-butyl groups introduce significant steric hindrance, reducing accessibility for metal coordination. This property is leveraged in selective catalysis to prevent undesired side reactions .

- Thermal Stability : Increased bulk improves thermal stability but reduces solubility in polar solvents compared to the methyl-substituted analogue .

Functional Analogues: Bioactive Pyridine Derivatives

2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile

- Structural Features: A dihydropyridine core with thienyl, phenyl, and cyano substituents.

- Biological Relevance: Dihydropyridines are key in medicinal chemistry (e.g., calcium channel blockers). The thienyl and cyano groups enhance π-π stacking and hydrogen-bonding interactions, improving bioavailability compared to fully aromatic terpyridines .

- Synthesis : Prepared via microwave-assisted methods, highlighting divergent synthetic routes compared to traditional terpyridine synthesis .

5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 1349172-89-9)

- Functional Groups : Combines a triazole-thione scaffold with chlorophenyl and methylphenyl substituents.

- Pharmacological Potential: The chlorine atom increases lipophilicity and membrane permeability, while the triazole-thione moiety offers hydrogen-bonding sites for target engagement .

Physicochemical Properties

| Property | 4-(4-Methylphenyl)-2,6-dipyridin-2-ylpyridine | 4'-(4-Methoxyphenyl)-terpyridine | 4,4',4''-Tri-tert-butyl-terpyridine |

|---|---|---|---|

| Melting Point (°C) | 167–170 | Not Reported | >250 (decomposes) |

| Molecular Weight (g/mol) | 323.4 | 339.4 | 483.7 |

| Solubility | Moderate in DMSO, CHCl₃ | High in polar solvents | Low in polar solvents |

| Coordination Strength | Moderate | High | Low (due to steric hindrance) |

生物活性

4-(4-Methylphenyl)-2,6-dipyridin-2-ylpyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a complex structure characterized by a central pyridine ring substituted with a 4-methylphenyl group and two additional pyridine rings, giving it the molecular formula C22H17N3. Its unique structural attributes make it a candidate for various applications, including drug development and coordination chemistry.

The biological activity of this compound is primarily attributed to its ability to chelate metal ions . The nitrogen atoms in the pyridine rings can interact with metal ions, forming stable coordination complexes. This interaction can significantly alter the electronic properties of the metal center, enhancing its reactivity and potential therapeutic effects.

Biological Properties

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation upon light exposure, which can lead to cell death .

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by promoting the production of nerve growth factor (NGF), which could have implications for neurodegenerative diseases .

Research Findings

A summary of key findings from various studies on the biological activity of this compound includes:

Case Studies

- Anticancer Activity : A study examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound may trigger apoptotic pathways in cancer cells.

- Neuroprotective Mechanism : Research on related compounds demonstrated their ability to enhance NGF production in cultured astrocytes. This suggests that this compound could similarly promote neuroprotection and warrant further investigation in models of neurodegeneration.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(4-fluorophenyl)-2,6-dipyridin-2-ylpyridine | Contains fluorine instead of methyl group | Enhanced lipophilicity and metabolic stability |

| 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine | Substituted with bromine | Different reactivity profiles due to bromine's electronegativity |

| 4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine | Contains chlorine atom | Influences chemical properties and interactions |

常见问题

Q. What are the key steps in synthesizing 4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions starting with intermediates like 2-acetylpyridine and terephthalaldehyde. Critical steps include:

- Coupling reactions : Formation of pyridine rings via condensation under controlled temperatures (e.g., 80–120°C) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography or recrystallization ensures >95% purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres (e.g., N₂) to prevent oxidation .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments (δ 7.2–8.9 ppm for pyridine/phenyl groups) .

- X-ray crystallography : Resolves π-π stacking distances (~3.5–4.0 Å) between pyridine rings .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 323.39 .

- Elemental analysis : Validates empirical formula (C₂₂H₁₇N₃) .

Q. What are the primary applications of this compound in coordination chemistry?

The compound acts as a polydentate ligand , coordinating with transition metals (e.g., Ru²⁺, Fe³⁺) via its pyridine nitrogen atoms. Applications include:

- Metal-organic frameworks (MOFs) : Enhances porosity for gas storage .

- Catalysis : Stabilizes metal centers in oxidation-reduction reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

Methodological strategies include:

- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2–4h) while maintaining ~85% yield .

- Flow chemistry : Improves heat/mass transfer for exothermic steps, minimizing side products .

- DoE (Design of Experiments) : Statistically models variables (temperature, solvent, catalyst loading) to identify optimal parameters .

Q. What strategies resolve contradictions in reported coordination behavior with lanthanides?

Discrepancies in binding constants (e.g., Eu³⁺ vs. La³⁺) arise from solvent polarity and counterion effects. Approaches include:

- Competitive titration assays : Use EDTA as a competitor to quantify metal-ligand stability .

- DFT calculations : Predict preferential binding sites (e.g., pyridine N vs. phenyl π-systems) .

Q. How do computational methods elucidate electronic properties for optoelectronic applications?

- Time-dependent DFT (TD-DFT) : Models UV-Vis absorption spectra, showing strong π→π* transitions at ~350 nm .

- Electrostatic potential maps : Identify electron-rich regions for doping in OLEDs .

- Charge-transfer simulations : Predict hole/electron mobility in thin-film devices .

Q. What explains variability in luminescence behavior under different pH or solvent conditions?

Protonation of pyridine nitrogen alters emission intensity. For example:

- Acidic conditions : Quenching occurs due to H⁺ binding to N sites (e.g., 50% intensity loss at pH 2) .

- Polar solvents : Enhance charge-transfer excited states, shifting emission maxima (e.g., λₑₘ = 420 nm in ethanol vs. 405 nm in hexane) .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。